2-benzylsulfanyl-N-(4-chlorophenyl)propanamide
Description
2-benzylsulfanyl-N-(4-chlorophenyl)propanamide is a chemical compound with the molecular formula C16H16ClNOS and a molecular weight of 305.82234 g/mol . This compound is known for its unique chemical structure, which includes a benzylsulfanyl group and a chlorophenyl group attached to a propanamide backbone .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGQUEICOPFAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzylsulfanyl-N-(4-chlorophenyl)propanamide typically involves the reaction of benzyl mercaptan with 4-chlorophenylpropanamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-benzylsulfanyl-N-(4-chlorophenyl)propanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-benzylsulfanyl-N-(4-chlorophenyl)propanamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-benzylsulfanyl-N-(4-chlorophenyl)propanamide can be compared with other similar compounds, such as:
2-benzylsulfanyl-N-(4-fluorophenyl)propanamide: This compound has a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.
2-benzylsulfanyl-N-(4-bromophenyl)propanamide:
2-benzylsulfanyl-N-(4-methylphenyl)propanamide: The methyl group can influence the compound’s solubility and interaction with biological targets.
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